rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S,5S)-3-oxabicyclo[321]octan-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors in a way that can modulate biological pathways. This can include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol: can be compared with other bicyclic compounds such as norbornane derivatives and other oxabicyclo compounds.
Norbornane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Oxabicyclo compounds: These compounds have similar ring systems but may vary in the position and type of substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
2763588-75-4 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.